Methyl 3-bromo-2-fluorophenylacetate
CAS No.: 1427451-43-1
Cat. No.: VC4263826
Molecular Formula: C9H8BrFO2
Molecular Weight: 247.063
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1427451-43-1 |
---|---|
Molecular Formula | C9H8BrFO2 |
Molecular Weight | 247.063 |
IUPAC Name | methyl 2-(3-bromo-2-fluorophenyl)acetate |
Standard InChI | InChI=1S/C9H8BrFO2/c1-13-8(12)5-6-3-2-4-7(10)9(6)11/h2-4H,5H2,1H3 |
Standard InChI Key | ALPXGXOFMZOFAG-UHFFFAOYSA-N |
SMILES | COC(=O)CC1=C(C(=CC=C1)Br)F |
Introduction
Chemical and Physical Properties
Methyl 3-bromo-2-fluorophenylacetate exhibits distinct physicochemical properties that underscore its reactivity and stability. The compound’s density is reported as 1.5±0.1 g/cm³, with a boiling point of 266.0±25.0 °C at standard atmospheric pressure . Its molecular structure, confirmed by spectral data, includes a phenyl ring with bromine and fluorine substituents adjacent to the acetoxymethyl moiety. The presence of halogens enhances electrophilic reactivity, making it amenable to cross-coupling reactions and nucleophilic substitutions.
The compound’s logP value (2.70) indicates moderate lipophilicity, which influences its solubility in organic solvents such as ethyl acetate and dichloromethane . Its vapor pressure at 25°C is negligible (0.0±0.5 mmHg), suggesting low volatility under ambient conditions . These properties are critical for handling and storage, with recommendations to store the compound sealed in dry environments at 2–8°C .
Synthetic Routes
Bromination of Precursor Compounds
A common synthesis involves bromination of methyl 2-fluorophenylacetate derivatives. For example, methyl 5-fluoro-2-methylbenzoate can undergo regioselective bromination using N-bromosuccinimide (NBS) in concentrated sulfuric acid at 0–20°C . In a representative procedure, 15 g of the precursor is dissolved in 200 mL of sulfuric acid, cooled to 5°C, and treated with NBS (1.1 equiv). After stirring for 19 hours, the mixture is quenched in ice water and extracted with ethyl acetate, yielding 22 g of product (≈73% yield) . This method highlights the role of sulfuric acid in stabilizing reactive intermediates and facilitating electrophilic aromatic substitution.
Applications in Organic Synthesis
Pharmaceutical Intermediates
Comparative Analysis with Structural Analogs
The positional isomerism of halogens significantly impacts the compound’s chemical behavior. Compared to methyl 2-(4-bromo-2-fluorophenyl)acetate (CAS 193290-19-6), the 3-bromo substitution in this compound alters electronic distribution on the ring, enhancing electrophilicity at the para position. The table below summarizes key differences:
Property | Methyl 3-Bromo-2-Fluorophenylacetate | Methyl 4-Bromo-2-Fluorophenylacetate |
---|---|---|
Molecular Formula | C₉H₈BrFO₂ | C₉H₈BrFO₂ |
Boiling Point (°C) | 266.0 ± 25.0 | 271.5 ± 30.0 |
Density (g/cm³) | 1.5 ± 0.1 | 1.6 ± 0.1 |
LogP | 2.70 | 2.85 |
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